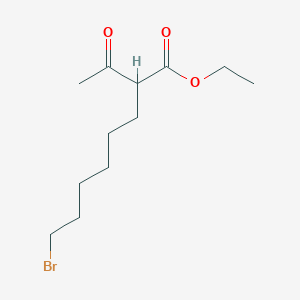

Ethyl 2-acetyl-8-bromooctanoate

Description

Ethyl 2-acetyl-8-bromooctanoate is a brominated ester derivative featuring an acetyl group at the second carbon and a bromine atom at the terminal (eighth) carbon of an octanoate backbone. This compound is structurally tailored for applications in organic synthesis, where its dual functional groups (acetyl and bromo) enable versatile reactivity. The acetyl group at position 2 facilitates enolate formation and nucleophilic reactions, while the bromine at position 8 serves as a leaving group for substitution or elimination reactions .

While direct data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, its molecular formula is inferred as C₁₂H₁₉BrO₄ (molecular weight ≈ 307.18 g/mol). This structure positions it as a critical intermediate in synthesizing complex molecules, such as diazo compounds, as demonstrated in homologation reactions (e.g., conversion to benzyl 8-bromo-2-diazooctanoate) .

Properties

Molecular Formula |

C12H21BrO3 |

|---|---|

Molecular Weight |

293.20 g/mol |

IUPAC Name |

ethyl 2-acetyl-8-bromooctanoate |

InChI |

InChI=1S/C12H21BrO3/c1-3-16-12(15)11(10(2)14)8-6-4-5-7-9-13/h11H,3-9H2,1-2H3 |

InChI Key |

NFXWXSKIGJZMBE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCCCCCBr)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences between ethyl 2-acetyl-8-bromooctanoate and its analogues:

*Note: Molecular formula for benzyl 2-acetyl-8-bromooctanoate is inferred from , which describes its conversion to a diazo compound (C₁₇H₂₁BrN₂O₃).

Key Observations:

- Ethyl 8-bromooctanoate lacks the acetyl group, reducing its capacity for keto-enol tautomerism but retaining utility as an alkylating agent . Discrepancies in its reported molecular formula (C₁₀H₁₉BrO₂ in vs.

- Benzyl 2-acetyl-8-bromooctanoate replaces the ethyl ester with a benzyl group, increasing lipophilicity and altering solubility profiles. This modification is advantageous in reactions requiring non-polar solvents .

- Ethyl 8-cyano-2-oxooctanoate substitutes bromine with a cyano group and acetyl with a ketone. The cyano group’s electron-withdrawing nature enhances reactivity in Michael additions or cyclizations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.